2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde
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Overview
Description
Compounds with dimethylamino groups are often used in the field of chemistry due to their reactivity and versatility . They can be part of larger molecules, such as heterocyclic compounds, which have a wide range of applications in fields like medicinal chemistry and material science .
Synthesis Analysis
The synthesis of compounds with dimethylamino groups can be achieved through various methods. For instance, methylmelamines can undergo direct vinylation with acetylene to form corresponding vinylmelamines .Molecular Structure Analysis
The molecular structure of compounds with dimethylamino groups can vary greatly depending on the other functional groups present in the molecule. For example, in the case of 4,5-bis(dimethylamino)-quinolines, the compounds are protonated depending on the substituents primarily at the quinoline ring nitrogen atom or at the peri dimethylamino groups .Chemical Reactions Analysis
The chemical reactivity of compounds with dimethylamino groups can be quite diverse. For instance, when N,N-dimethyl enaminone was allowed to react with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, Lawesson’s Reagent (LR), the enaminothione was produced .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with dimethylamino groups can be influenced by the presence of other functional groups in the molecule. For example, the introduction of bulky pendent or flexible chains enhances the solubility of the polymer .Scientific Research Applications
Synthesis and Structure-Physicochemical Properties
- Thiazolo[5,4-d]thiazoles Synthesis: A study by Tokárová and Biathová (2018) discussed the synthesis of thiazolo[5,4-d]thiazoles using substituted thiophene-2-carbaldehydes. They highlighted the relationship between structure and physicochemical properties, emphasizing UV-Vis and fluorescence properties (Tokárová & Biathová, 2018).
Microwave-Assisted Synthesis
- Synthesis of Thiazolo[5,4-d][1,3]thiazoles: Papernaya et al. (2016) developed a one-pot microwave-assisted method for synthesizing previously unknown 2,5-bis(pyrazol-4yl)[1,3]thiazolo[5,4-d][1,3]thiazoles. The study included characterizations via NMR, IR spectroscopy, and X-ray diffraction data (Papernaya et al., 2016).
Alcohol and Aldehyde Adducts
- Zinc Thiolates Studies: Müller et al. (1999) examined the combination of bis(pentafluorothiophenolato)zinc and bis(2,4,6-triisopropylthiophenolato)zinc with nitrogen-containing derivatives of benzyl alcohol and benzaldehyde. This study provided insights into the structure of alcohol and aldehyde adducts of zinc thiolates (Müller et al., 1999).
Fragmentation Studies
- Mass Spectra of Pyrazolecarbaldehyde Thio- and Dithioacetals: Klyba et al. (2011) investigated the mass spectra and main fragmentation pathways of pyrazolecarbaldehyde bis(2-hydroxyethyl) dithioacetals and thioacetals (Klyba et al., 2011).
Synthesis of pH-sensitive Spin Probes
- Synthesis of Nitroxides: Kirilyuk et al. (2003) prepared 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides and converted them to stable nitroxides, exploring their pH-sensitive properties as spin probes (Kirilyuk et al., 2003).
Novel Synthesis Approaches
- Synthesis of Functionalized Thiazoles: Yavari et al. (2017) developed a method for synthesizing functionalized 2-(dimethylamino)-1,3-thiazole derivatives, contributing to the advancement of synthetic chemistry (Yavari et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-bis(dimethylamino)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-10(2)7-6(5-12)13-8(9-7)11(3)4/h5H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFQCYHFMMYWRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(SC(=N1)N(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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